2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system that includes both benzene and pyridine rings, making it a significant molecule in synthetic and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent mixture of dimethylformamide and water under stirring conditions yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as using eco-friendly solvents and reagents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biochemical pathways.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, thereby modulating biological pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Shares the core structure but lacks the methyl and amine groups.
2H-benzo[b][1,6]naphthyridin-1-one: Contains a similar fused ring system with different functional groups.
Uniqueness
2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-10-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
21805-14-1 |
---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine |
InChI |
InChI=1S/C13H15N3/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H2,14,15) |
InChI Key |
MLYXSBBYKPZBCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.